N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with an ethyl group at position 2 and an acetamide side chain linked via an ether oxygen at position 3. The acetamide moiety is further substituted with a 2,4-dimethylphenyl group. This compound’s structure combines a heterocyclic quinazoline system with an aromatic acetamide substituent, a design often leveraged in medicinal chemistry for targeting enzymes or receptors due to the quinazoline’s ability to mimic purine bases .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-18-21-17-8-6-5-7-15(17)20(23-18)25-12-19(24)22-16-10-9-13(2)11-14(16)3/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRSMTGLZSRAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- CAS Number : 1110962-04-3
The compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of a dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It can modulate the activity of various receptors, influencing cellular responses and potentially leading to anti-inflammatory or anticancer effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For example:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation. Specific studies reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Cytokine Inhibition : Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Modulates signaling |
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of induced inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural Analogues with Quinazolinone Cores
N-(2-Chloro-4,6-Dimethylphenyl)-2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide (CAS 477318-90-4)
- Core Structure : 3,4-Dihydroquinazolin-4-one with a sulfanyl (-S-) linkage to the acetamide group.
- Substituents: 4-Ethoxyphenyl at position 3 of the quinazolinone; 2-chloro-4,6-dimethylphenyl on the acetamide.
- Molecular Weight : 494.0 g/mol.
- Key Differences :
- The target compound uses an ether (-O-) linkage, while this analog employs a sulfanyl (-S-) group, which may enhance lipophilicity and alter electronic interactions .
- The chloro and dimethyl substituents on the phenyl ring could improve metabolic stability compared to the target’s unhalogenated 2,4-dimethylphenyl group.
2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide (CAS 477329-16-1)
- Core Structure: Similar quinazolinone scaffold with a sulfamoylphenyl acetamide substituent.
- Molecular Weight : 501.0 g/mol.
Acetamides with Alternative Heterocyclic Systems
N-(2,4-Dimethylphenyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-yl)Acetamide
- Core Structure: Pyrazolo[1,5-a]pyrazinone instead of quinazoline.
- Substituents: Phenyl group at position 2 of the pyrazolo-pyrazinone.
- Key Differences: The pyrazolo-pyrazinone core offers a distinct electronic profile due to its fused bicyclic system, which may influence binding to targets like kinases or GABA receptors .
N-(4-Phenyl-2-Thiazolyl)Acetamide
- Core Structure : Thiazole ring substituted with a phenyl group.
- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile.
Pesticidal Acetamide Derivatives
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Use : Herbicide targeting weed growth.
- Key Differences :
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
- Use : Fungicide with systemic activity.
- Key Differences: The oxazolidinone ring introduces a cyclic carbamate, improving systemic mobility in plants compared to the rigid quinazoline core .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s ether linkage (quinazoline-O-acetamide) is synthesized via nucleophilic substitution or Mitsunobu reactions, contrasting with sulfanyl-linked analogs requiring thiourea intermediates (e.g., ) .
- Biological Activity : Quinazoline-based acetamides often exhibit kinase inhibitory or anticonvulsant properties (e.g., ), while pesticidal derivatives prioritize hydrophobicity for environmental stability .
- Structure-Activity Relationships (SAR): Quinazoline vs. Quinazolinone: The oxidized quinazolinone (e.g., CAS 477318-90-4) may reduce aromaticity, altering binding affinity compared to the fully aromatic quinazoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
